dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
Overview
Description
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[73114,1202,706,11]tetradecane is a complex organoboron compound This compound is characterized by its unique pentacyclic structure, which includes multiple boron atoms and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl precursors, followed by their incorporation into the pentacyclic framework through a series of cycloaddition and organometallic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the bromophenyl groups or the boron centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure may be explored for potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research may investigate its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound could be used in the development of advanced materials, such as polymers or nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism by which dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane exerts its effects depends on its specific application. In chemical reactions, its boron centers can act as Lewis acids, facilitating various transformations. In biological systems, the compound may interact with molecular targets through its bromophenyl groups, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine: This compound shares a similar pentacyclic structure but differs in its functional groups, which can lead to different reactivity and applications.
Uniqueness
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[73114,1202,706,11]tetradecane is unique due to its combination of boron atoms and bromophenyl groups within a pentacyclic framework
Properties
IUPAC Name |
dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14B2Br2O6.2K/c21-11-5-1-9(2-6-11)19-23-13-16-14(24-19)18-15(25-19)17(13)27-20(26-16,28-18)10-3-7-12(22)8-4-10;;/h1-8,13-18H;;/q-2;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXNLSRMBTKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC3C4C(O1)C5C(C3O[B-](O4)(O5)C6=CC=C(C=C6)Br)O2)C7=CC=C(C=C7)Br.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14B2Br2K2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537876-29-1 | |
Record name | Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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